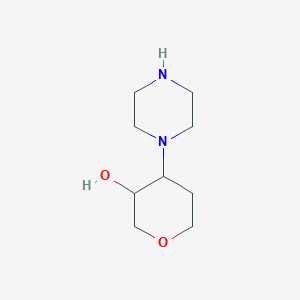

4-(Piperazin-1-YL)oxan-3-OL

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H18N2O2 |

|---|---|

Molecular Weight |

186.25 g/mol |

IUPAC Name |

4-piperazin-1-yloxan-3-ol |

InChI |

InChI=1S/C9H18N2O2/c12-9-7-13-6-1-8(9)11-4-2-10-3-5-11/h8-10,12H,1-7H2 |

InChI Key |

SARZCIAIKHVXSY-UHFFFAOYSA-N |

Canonical SMILES |

C1COCC(C1N2CCNCC2)O |

Origin of Product |

United States |

Foundational & Exploratory

Unveiling the Molecular Architecture: A Technical Guide to the Structure Elucidation of 4-(Piperazin-1-YL)oxan-3-OL

For Immediate Release

This technical document provides an in-depth guide for researchers, scientists, and professionals in drug development on the comprehensive structure elucidation of the novel compound 4-(Piperazin-1-YL)oxan-3-OL. Due to the novelty of this molecule, this guide presents a hypothetical, yet technically rigorous, pathway for its synthesis and structural confirmation based on established analytical principles for analogous compounds.

Introduction

The synthesis and characterization of novel heterocyclic compounds containing both oxane and piperazine moieties is a significant area of interest in medicinal chemistry. These scaffolds are present in a wide array of biologically active molecules. This guide details the multifaceted approach required to unambiguously determine the chemical structure of this compound, a compound with potential applications in drug discovery. The elucidation process relies on a synergistic combination of synthetic chemistry and advanced analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and single-crystal X-ray crystallography.

Proposed Synthesis Pathway

A plausible synthetic route to obtain this compound is proposed to proceed via a nucleophilic substitution reaction.

In-depth Technical Guide: Physicochemical Properties of 4-(Piperazin-1-YL)oxan-3-OL

For the Attention of Researchers, Scientists, and Drug Development Professionals

Disclaimer: The compound 4-(Piperazin-1-YL)oxan-3-OL is not extensively documented in publicly available scientific literature. Consequently, the physicochemical data presented in this guide are predicted values generated from computational models. Experimental data for this specific molecule has not been found. The experimental protocols provided are general methods applicable to a compound of this nature.

Predicted Physicochemical Properties

The physicochemical properties of a molecule are critical in drug discovery and development, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. Due to the lack of experimental data for this compound, a summary of computationally predicted properties is provided below. These values offer a preliminary assessment of the molecule's characteristics.

| Property | Predicted Value |

| Molecular Formula | C₉H₁₈N₂O₂ |

| Molecular Weight | 186.25 g/mol |

| pKa (most basic) | 8.79 |

| pKa (most acidic) | 14.23 |

| logP | -0.95 |

| Aqueous Solubility (logS) | -1.25 |

| Hydrogen Bond Donors | 2 |

| Hydrogen Bond Acceptors | 4 |

| Molar Refractivity | 50.45 cm³ |

| Topological Polar Surface Area | 49.8 Ų |

Note: These values were predicted using computational algorithms and should be confirmed by experimental methods.

Experimental Protocols for Physicochemical Characterization

The following sections detail standard experimental methodologies for determining the key physicochemical properties of a novel compound such as this compound.

Determination of Melting Point

The melting point is a fundamental physical property that provides an indication of the purity of a crystalline solid.

Methodology: Capillary Melting Point Determination

-

Sample Preparation: The solid sample is finely powdered and dried under vacuum to remove any residual solvent.

-

Capillary Loading: A small amount of the powdered sample is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heated block and a thermometer or a digital temperature probe.

-

Measurement: The temperature of the block is raised at a controlled rate, typically 1-2 °C per minute, in the vicinity of the expected melting point.

-

Observation: The temperature range is recorded from the point at which the first drop of liquid appears to the point at which the entire sample has melted into a clear liquid. A narrow melting range is indicative of a pure compound.[1][2][3][4][5]

Determination of pKa (Acid Dissociation Constant)

The pKa value is a measure of the strength of an acid in solution. For a molecule with multiple ionizable groups like this compound, determining the pKa of each group is important.

Methodology: Potentiometric Titration

-

Solution Preparation: A precisely weighed amount of the compound is dissolved in a suitable solvent, typically water or a co-solvent system if the compound has low aqueous solubility, to a known concentration (e.g., 1 mM). The ionic strength of the solution is kept constant by adding a background electrolyte like 0.15 M KCl.

-

Titration Setup: The solution is placed in a thermostatted vessel equipped with a calibrated pH electrode and a magnetic stirrer.

-

Titration: A standardized solution of a strong acid (e.g., 0.1 M HCl) or a strong base (e.g., 0.1 M NaOH) is added in small, precise increments using a burette.

-

Data Collection: The pH of the solution is recorded after each addition of the titrant, allowing the system to equilibrate.

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa value corresponds to the pH at the half-equivalence point. For multiple pKa values, specialized software can be used to analyze the curve and determine each dissociation constant.[6]

Determination of logP (Octanol-Water Partition Coefficient)

logP is a measure of a compound's lipophilicity, which is a critical factor in its ability to cross biological membranes.

Methodology: Shake-Flask Method

-

Solvent Saturation: n-Octanol and water (or a suitable buffer, e.g., phosphate-buffered saline at pH 7.4) are mutually saturated by shaking them together for 24 hours, followed by separation of the two phases.

-

Sample Preparation: A known amount of the compound is dissolved in one of the phases (typically the one in which it is more soluble).

-

Partitioning: The solution is then mixed with a known volume of the other phase in a separatory funnel or vial.

-

Equilibration: The mixture is gently agitated for a sufficient period to allow for the compound to partition between the two phases and reach equilibrium.

-

Phase Separation: The mixture is allowed to stand until the two phases have clearly separated. Centrifugation can be used to aid separation if an emulsion forms.

-

Concentration Analysis: The concentration of the compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the octanol phase to its concentration in the aqueous phase. logP is the base-10 logarithm of P.

Determination of Aqueous Solubility

Aqueous solubility is a key determinant of a drug's oral bioavailability.

Methodology: Equilibrium Shake-Flask Method

-

Sample Preparation: An excess amount of the solid compound is added to a known volume of an aqueous buffer (e.g., phosphate buffer at various pH values) in a sealed container.

-

Equilibration: The mixture is agitated at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure that equilibrium is reached and a saturated solution is formed.

-

Phase Separation: The undissolved solid is removed from the saturated solution by filtration or centrifugation.

-

Concentration Analysis: The concentration of the compound in the clear, saturated solution is determined by a suitable analytical method, such as HPLC with a calibration curve.

-

Result: The measured concentration represents the equilibrium solubility of the compound under the specified conditions.

Workflow and Logical Relationships

The following diagrams illustrate the general workflow for the physicochemical characterization of a novel compound and the logical relationship between its properties and potential biological activity.

Caption: A general workflow for the synthesis, purification, and physicochemical characterization of a novel compound.

As no specific biological data is available for this compound, a signaling pathway diagram cannot be provided. The physicochemical properties determined through the workflows described above are essential prerequisites for any future biological studies. These properties will guide the design of in vitro and in vivo experiments to investigate the compound's potential therapeutic effects and mechanism of action.

References

- 1. 3-[4-(Cyclopropylmethyl)piperazin-1-yl]oxan-4-ol | C13H24N2O2 | CID 61766831 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-Piperazin-1-yl-quinoline | C13H15N3 | CID 1534386 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chembk.com [chembk.com]

- 4. Discovery of 4-(4-(2-((5-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)(propyl)amino)-ethyl)piperazin-1-yl)quinolin-8-ol and its analogues as highly potent dopamine D2/D3 agonists and as iron chelator: In vivo activity indicates potential application in symptomatic and neuroprotective therapy for Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 1-(quinoline-4-carbonyl)-piperazine|73242-38-3 - MOLBASE Encyclopedia [m.molbase.com]

- 6. 4-[5-methyl-1-(oxan-3-yl)-1H-pyrazol-4-yl]piperidine | Molport-038-051-095 | Novel [molport.com]

In-depth Technical Guide: Potential Biological Targets of 4-(Piperazin-1-YL)oxan-3-OL

A comprehensive review of available scientific literature and chemical databases reveals a significant lack of specific biological data for the compound 4-(Piperazin-1-YL)oxan-3-OL and its systematic name, 4-(piperazin-1-yl)tetrahydro-2H-pyran-3-ol. Extensive searches have not yielded any published studies detailing its specific biological targets, associated signaling pathways, or defined experimental protocols for its evaluation.

This absence of information prevents the creation of a detailed technical guide as requested. The core requirements, including the presentation of quantitative data, experimental methodologies, and visualization of signaling pathways, cannot be fulfilled due to the unavailability of primary research on this specific molecule.

While no direct information exists for this compound, the broader class of piperazine-containing compounds is well-documented in medicinal chemistry for its wide range of biological activities. Piperazine derivatives are known to interact with various biological targets, leading to diverse pharmacological effects. This suggests that this compound could potentially exhibit activity in areas where other piperazine-based molecules have shown promise.

General Biological Activities of Piperazine Derivatives

Piperazine and its derivatives have been extensively investigated and are components of numerous approved drugs with a wide array of therapeutic applications. The piperazine ring is considered a "privileged scaffold" in drug discovery due to its favorable physicochemical properties and its ability to interact with multiple biological targets.

Known biological activities of piperazine-containing compounds include:

-

Antipsychotic and Antidepressant Activity: Many piperazine derivatives act as antagonists or agonists at various neurotransmitter receptors, particularly dopamine and serotonin receptors. This activity is the basis for their use in treating schizophrenia, bipolar disorder, and depression.

-

Antihistaminic Activity: A number of antihistamines incorporate a piperazine moiety, which contributes to their efficacy in blocking H1 histamine receptors and alleviating allergy symptoms.

-

Anticancer Activity: Certain piperazine derivatives have demonstrated cytotoxic effects against various cancer cell lines, often by inhibiting protein kinases or other enzymes involved in cell proliferation and survival.

-

Antimicrobial and Antifungal Activity: The piperazine scaffold has been utilized in the development of agents with activity against various bacterial and fungal pathogens.

-

Cardiovascular Effects: Some piperazine-containing compounds exhibit effects on the cardiovascular system, such as antianginal and antihypertensive activities, often through interactions with adrenergic or calcium channels.

Given this broad spectrum of activity, it is plausible that this compound could interact with one or more of these target classes. The "oxan-3-ol" (or tetrahydropyran-3-ol) portion of the molecule introduces chirality and hydroxyl functionality, which could influence its binding affinity, selectivity, and pharmacokinetic properties compared to other piperazine derivatives.

Future Directions

To elucidate the potential biological targets of this compound, a systematic pharmacological investigation would be necessary. This would typically involve the following experimental workflow:

Figure 1. A generalized experimental workflow for identifying the biological targets and mechanism of action of a novel compound.

An In-depth Technical Guide to the Discovery and History of Piperazine-Containing Compounds

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The piperazine ring, a six-membered heterocycle with two opposing nitrogen atoms, is a ubiquitous structural motif in medicinal chemistry. Its unique physicochemical properties, including its ability to modulate aqueous solubility and basicity, combined with its synthetic tractability, have established it as a privileged scaffold in drug discovery. This guide provides a comprehensive overview of the historical milestones, key discoveries, and therapeutic applications of piperazine-containing compounds. We delve into the initial discovery of piperazine's anthelmintic properties and trace its evolution into a versatile scaffold found in a wide array of therapeutic agents, including antipsychotics, antihistamines, and anticancer drugs. This document details significant structure-activity relationships, pivotal experimental protocols, and the underlying signaling pathways that govern the pharmacological effects of these important compounds.

Early History and Discovery of Piperazine

The history of piperazine begins not in medicine, but in chemical synthesis. Originally named for its chemical similarity to piperidine, a component of black pepper, piperazine itself is not derived from natural plant sources.[1] Its initial foray into the medical field was not for its now well-known applications, but as a proposed solvent for uric acid in the treatment of gout in the early 1900s.[2][3] While it demonstrated a remarkable ability to dissolve uric acid in vitro, this effect did not translate successfully into clinical practice.[3][4]

The pivotal moment for piperazine in medicine arrived in 1953, when it was introduced as an effective agent against parasitic worm infections.[3][4][5] This discovery established piperazine, often prepared as citrate or adipate salts to improve stability and palatability, as a primary treatment for ascariasis (roundworm) and enterobiasis (pinworm) infections.[1][5][6] For over half a century, it served as a frontline anthelmintic for both human and veterinary use.[2][7]

Mechanism of Anthelmintic Action

Piperazine's efficacy against helminths stems from its specific interaction with their neuromuscular systems. It functions as a gamma-aminobutyric acid (GABA) receptor agonist in parasites.[3][6] This agonistic action leads to hyperpolarization of the worm's muscle cell membranes, resulting in flaccid paralysis.[6] Once immobilized, the parasites are unable to maintain their position in the host's gastrointestinal tract and are expelled through natural peristalsis.[3][6] A key advantage of piperazine is its selectivity; it has minimal effect on the host's neuromuscular system because vertebrate GABA receptors are confined to the central nervous system and are of a different isoform than those found in helminths.[3]

The Emergence of Piperazine as a Privileged Scaffold

Beyond its direct use as an anthelmintic, the true value of the piperazine ring was realized as chemists began incorporating it into more complex molecules. The piperazine moiety proved to be a "privileged scaffold"—a molecular framework that is able to provide useful ligands for more than one type of receptor or enzyme target by judicious structural modifications.[8]

Several key characteristics contribute to its widespread use in drug design:

-

Modulation of Physicochemical Properties: The two nitrogen atoms in the piperazine ring can be substituted to fine-tune properties like solubility, lipophilicity, and basicity (pKa). This allows medicinal chemists to optimize the pharmacokinetic profile of a drug candidate, improving its absorption, distribution, metabolism, and excretion (ADME) properties.[2][8]

-

Synthetic Versatility: The reactivity of the secondary amine groups makes piperazine an excellent linker or scaffold for connecting different pharmacophores or for building out molecular complexity.[2][8]

-

Conformational Rigidity and Flexibility: The chair conformation of the piperazine ring can introduce a degree of conformational constraint, which can be beneficial for binding to a specific target. At the same time, it retains some flexibility, which can be modulated by inserting it into more complex polycyclic structures.[1][8]

This versatility has led to the development of a vast number of successful drugs across numerous therapeutic areas. Many notable drugs contain a piperazine ring as a core part of their molecular structure, broadly classified based on the substituents attached to the nitrogen atoms, such as phenylpiperazines, benzylpiperazines, and diphenylmethylpiperazines.[1]

Key Therapeutic Classes of Piperazine-Containing Compounds

The application of the piperazine scaffold has resulted in numerous landmark drugs.

Antipsychotics (Phenothiazines and Others)

One of the earliest and most significant applications of the piperazine scaffold was in the development of antipsychotic medications. By attaching the piperazine ring as a side chain to a phenothiazine core, a new class of potent neuroleptics was created.

-

Examples: Prochlorperazine, Perphenazine, Fluphenazine, and Trifluoperazine.[3]

-

Mechanism: These drugs primarily act as antagonists at dopamine D2 receptors in the mesolimbic pathway of the brain, which is believed to be the basis for their antipsychotic effects. The piperazine side chain was found to significantly increase the potency of these drugs compared to earlier phenothiazines with simpler aliphatic side chains.

Antihistamines

The diphenylmethylpiperazine (or benzhydrylpiperazine) class is central to many first-generation antihistamines.

-

Example: Hydroxyzine. First synthesized by Union Chimique Belge in 1956, hydroxyzine is used to treat itchiness, anxiety, and nausea.[9] It functions by blocking histamine H1 receptors.[9]

-

Derivatives: Cetirizine, a second-generation antihistamine, is the human metabolite of hydroxyzine. It was developed to have fewer sedative effects by being more selective for peripheral H1 receptors and having lower penetration of the blood-brain barrier.

Antidepressants

The piperazine ring is a key component of several antidepressants, often acting as a linker between two distinct aromatic moieties.

-

Example: Vortioxetine (Trintellix/Brintellix). Invented by scientists at Lundbeck, vortioxetine is a serotonin modulator and stimulator.[10] Its chemical structure is 1-[2-(2,4-Dimethyl-phenylsulfanyl)phenyl]piperazine.[10]

-

Mechanism: Vortioxetine's mechanism is complex, involving inhibition of the serotonin transporter (SERT) as well as modulation of several serotonin receptors.

Anticancer Agents (Tyrosine Kinase Inhibitors)

In modern drug discovery, the piperazine scaffold is integral to many targeted cancer therapies, particularly tyrosine kinase inhibitors (TKIs).

-

Example: Imatinib (Gleevec). A revolutionary drug for chronic myeloid leukemia (CML), imatinib's structure features a terminal piperazine ring.[11]

-

Structure-Activity Relationship (SAR): The N-methyl piperazine group on imatinib is crucial for its bioavailability and cellular activity.[11] However, this site is also susceptible to modifications that can influence drug efflux mediated by transporters like P-glycoprotein (P-gp), a common mechanism of drug resistance. Recent research focuses on modifying this piperazine terminus with "efflux resistance breaker" (ERB) fragments to overcome this resistance.[11]

The logical progression from the initial discovery to diverse applications is illustrated below.

Quantitative Data Summary

The following table summarizes key quantitative data for representative piperazine-containing compounds, highlighting their therapeutic targets and potency.

| Compound | Therapeutic Class | Primary Target(s) | Potency (IC50 / Kᵢ) | Year Introduced |

| Piperazine | Anthelmintic | Helminth GABA Receptor | - (Agonist) | 1953[3][4] |

| Fluphenazine | Antipsychotic | Dopamine D2 Receptor | Kᵢ: ~0.9 nM | ~1959 |

| Hydroxyzine | Antihistamine | Histamine H1 Receptor | Kᵢ: ~2 nM | 1956[9] |

| Imatinib | Anticancer (TKI) | BCR-ABL Kinase | IC50: ~100 nM | 2001 |

| Vortioxetine | Antidepressant | Serotonin Transporter (SERT) | Kᵢ: 1.6 nM | 2013[10] |

Data compiled from various public sources and representative literature. Exact values may vary based on experimental conditions.

Key Experimental Protocols

The discovery and development of piperazine-containing drugs rely on a suite of standardized experimental protocols. Below are generalized methodologies for key assays.

Protocol: Synthesis of a Generic Phenylpiperazine Derivative

This protocol describes a common synthetic route, nucleophilic substitution, used to create many piperazine-based drug candidates.

Objective: To synthesize a 1-Aryl-4-Alkylpiperazine derivative.

Materials:

-

1-Arylpiperazine

-

Alkyl halide (e.g., benzyl bromide)

-

A polar aprotic solvent (e.g., Acetonitrile, DMF)

-

A non-nucleophilic base (e.g., K₂CO₃, DIPEA)

-

Reaction vessel, magnetic stirrer, heating mantle

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., Hexane, Ethyl Acetate)

-

NMR tubes, deuterated solvent (e.g., CDCl₃)

Methodology:

-

Reaction Setup: To a solution of 1-Arylpiperazine (1.0 eq) in acetonitrile, add potassium carbonate (K₂CO₃, 2.0 eq).

-

Addition of Electrophile: Add the alkyl halide (1.1 eq) dropwise to the stirring solution at room temperature.

-

Reaction: Heat the mixture to 60-80 °C and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-12 hours.

-

Workup: Once the starting material is consumed, cool the reaction to room temperature. Filter the solid base and wash with acetonitrile.

-

Extraction: Evaporate the solvent under reduced pressure. Dissolve the residue in ethyl acetate and wash with water (2x) and brine (1x).

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate. Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.

-

Characterization: Combine the pure fractions and evaporate the solvent. Characterize the final product by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.

The general workflow for this synthesis is depicted below.

Protocol: In Vitro Dopamine D2 Receptor Binding Assay

This assay is crucial for evaluating the potency of potential antipsychotic drugs.

Objective: To determine the binding affinity (Kᵢ) of a test compound for the human dopamine D2 receptor.

Materials:

-

Cell membranes prepared from a cell line stably expressing the human D2 receptor (e.g., HEK293-D2R).

-

Radioligand: [³H]Spiperone or [³H]Raclopride (a known high-affinity D2 antagonist).

-

Non-specific binding control: Haloperidol or unlabeled Spiperone (at high concentration).

-

Test compounds (piperazine derivatives) at various concentrations.

-

Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

-

96-well microplates, scintillation vials, liquid scintillation fluid.

-

Filtration apparatus with glass fiber filters (e.g., Whatman GF/B).

Methodology:

-

Plate Setup: In a 96-well plate, add assay buffer to all wells. Add test compounds in serial dilutions. Add the non-specific binding control to designated wells. Add buffer only for total binding wells.

-

Radioligand Addition: Add the [³H]Spiperone to all wells at a final concentration approximately equal to its Kₔ value (~0.1-0.3 nM).

-

Incubation: Add the cell membrane preparation to all wells to initiate the binding reaction. Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.

-

Filtration: Rapidly harvest the contents of each well onto glass fiber filters using a cell harvester. The filters will trap the cell membranes with the bound radioligand.

-

Washing: Wash the filters rapidly with ice-cold assay buffer (3x) to remove unbound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and allow them to equilibrate.

-

Data Analysis: Measure the radioactivity (in counts per minute, CPM) for each vial using a scintillation counter. Calculate the specific binding by subtracting the non-specific binding CPM from the total binding CPM.

-

IC50 Determination: Plot the percentage of specific binding against the log concentration of the test compound. Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the compound that inhibits 50% of the specific binding).

-

Kᵢ Calculation: Convert the IC50 to a Kᵢ (inhibition constant) using the Cheng-Prusoff equation: Kᵢ = IC50 / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.

Signaling Pathways

Piperazine-containing drugs exert their effects through a variety of signaling pathways. The pathway for a typical D2 antagonist antipsychotic is shown below.

Pathway Description: In normal function, dopamine binds to the D2 receptor, which is a G protein-coupled receptor (GPCR). This binding inhibits the enzyme adenylyl cyclase, leading to decreased intracellular levels of cyclic AMP (cAMP). Lower cAMP levels reduce the activity of Protein Kinase A (PKA). A piperazine-containing antagonist, such as fluphenazine, blocks dopamine from binding to the D2 receptor. This blockage prevents the inhibition of adenylyl cyclase, leading to a normalization or increase in cAMP levels and altering downstream signaling cascades, ultimately contributing to the reduction of psychotic symptoms.

Conclusion

From its serendipitous discovery as an anthelmintic to its current status as a cornerstone of modern medicinal chemistry, the piperazine scaffold has demonstrated remarkable versatility and enduring value. Its favorable physicochemical and synthetic properties have enabled the development of life-changing medications across a broad spectrum of diseases. The ongoing exploration of novel piperazine derivatives, such as those designed to overcome drug resistance in cancer, ensures that this "privileged scaffold" will remain a vital tool for drug discovery professionals for the foreseeable future. The history of piperazine is a testament to how a simple chemical structure can become the foundation for a vast and diverse pharmacopeia.

References

- 1. Piperazine - Wikipedia [en.wikipedia.org]

- 2. ijbpas.com [ijbpas.com]

- 3. Piperazine [chemeurope.com]

- 4. Piperazine | C4H10N2 | CID 4837 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. go.drugbank.com [go.drugbank.com]

- 6. What is Piperazine used for? [synapse.patsnap.com]

- 7. Piperazine | drug | Britannica [britannica.com]

- 8. tandfonline.com [tandfonline.com]

- 9. Hydroxyzine - Wikipedia [en.wikipedia.org]

- 10. Vortioxetine - Wikipedia [en.wikipedia.org]

- 11. pubs.acs.org [pubs.acs.org]

The Dawn of a New Era in Therapeutics: Unraveling the Mechanism of Action of Novel Piperazine Derivatives

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

The piperazine scaffold, a cornerstone in medicinal chemistry, continues to yield novel derivatives with significant therapeutic potential across a spectrum of diseases. This in-depth technical guide delves into the core mechanisms of action of these emerging compounds, with a particular focus on their roles in oncology and neuropsychiatry. By providing a comprehensive overview of their molecular interactions, detailing the experimental protocols for their evaluation, and visualizing the intricate signaling pathways they modulate, this document serves as a critical resource for professionals dedicated to advancing drug discovery and development.

Section 1: Anticancer Activity of Novel Piperazine Derivatives: Inducing Programmed Cell Death

A significant area of research for novel piperazine derivatives lies in their potent anticancer properties. Many of these compounds exert their effects by inducing apoptosis, or programmed cell death, in cancer cells. This section will explore the mechanisms behind this activity, focusing on two illustrative examples: the multi-kinase inhibitor C505 and the EGFR inhibitor Compound 9i .

Quantitative Analysis of Anticancer Activity

The cytotoxic effects of novel piperazine derivatives are typically quantified using cell viability assays, which determine the concentration of the compound required to inhibit cell growth by 50% (GI50 or IC50).

| Compound | Cancer Cell Line | GI50/IC50 (µM) | Reference |

| C505 | K562 (Leukemia) | 0.058 | [1][2] |

| HeLa (Cervical Cancer) | 0.155 | [1] | |

| AGS (Gastric Cancer) | 0.055 | [1] | |

| Compound 9i | HCT-116 (Colorectal Carcinoma) | 0.0012 | [3] |

| HepG2 (Hepatoblastoma) | Not specified | [3] | |

| MCF-7 (Breast Cancer) | Not specified | [3] |

Experimental Protocols for Assessing Anticancer Activity

1.2.1. MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.

-

Principle: Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically.

-

Protocol:

-

Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the piperazine derivative and incubate for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow formazan formation.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the GI50/IC50 value.

-

1.2.2. Caspase Activity Assay

Caspases are a family of proteases that play a crucial role in the execution of apoptosis. Assaying their activity provides direct evidence of apoptosis induction.

-

Principle: This assay utilizes a fluorogenic or colorimetric substrate containing a specific caspase recognition sequence (e.g., DEVD for caspase-3/7). Cleavage of the substrate by active caspases releases a detectable signal.

-

Protocol:

-

Cell Lysis: Treat cells with the piperazine derivative, then lyse the cells to release their contents.

-

Substrate Addition: Add the caspase substrate to the cell lysate.

-

Incubation: Incubate the mixture to allow for enzymatic cleavage.

-

Signal Detection: Measure the fluorescence or absorbance of the sample using a microplate reader.

-

Data Analysis: Quantify the fold-change in caspase activity in treated cells compared to untreated controls. For example, Compound 9i was shown to upregulate caspase-3, -8, and -9 levels by 9.87, 7.6, and 11.6-fold, respectively, in HCT-116 cells[3].

-

1.2.3. Western Blot Analysis of Apoptosis-Related Proteins

Western blotting is used to detect and quantify the expression levels of specific proteins involved in the apoptotic pathway, such as the Bcl-2 family proteins and PARP.

-

Principle: Proteins from cell lysates are separated by size via gel electrophoresis, transferred to a membrane, and then probed with specific antibodies to detect the protein of interest.

-

Protocol:

-

Protein Extraction: Lyse treated and untreated cells to extract total protein.

-

Protein Quantification: Determine the protein concentration of each sample to ensure equal loading.

-

Gel Electrophoresis: Separate the proteins by size on an SDS-PAGE gel.

-

Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.

-

Blocking: Block the membrane to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., Bcl-2, Bax, cleaved PARP, cleaved caspase-3).

-

Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that binds to the primary antibody.

-

Detection: Add a chemiluminescent substrate that reacts with HRP to produce light, which is then captured on X-ray film or by a digital imager.

-

Data Analysis: Quantify the band intensities to determine the relative protein expression levels. For instance, Compound 9i was found to downregulate the anti-apoptotic protein Bcl-2[3].

-

Signaling Pathways in Piperazine-Induced Apoptosis

Novel piperazine derivatives can trigger apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

The anticancer agent C505 has been shown to inhibit multiple signaling pathways implicated in cancer, including the PI3K/AKT and BCR-ABL pathways, ultimately leading to caspase-dependent apoptosis[1][2]. Similarly, compound 9i induces apoptosis by upregulating caspases-3, -8, and -9, and the pro-apoptotic protein PUMA, while downregulating the anti-apoptotic protein Bcl-2[3].

Section 2: Neuropsychiatric Applications of Novel Piperazine Derivatives: Targeting Dopamine and Serotonin Receptors

Arylpiperazine derivatives represent a significant class of compounds with applications in treating neuropsychiatric disorders, particularly schizophrenia and other psychoses. Their mechanism of action primarily involves the modulation of dopamine D2 and serotonin 5-HT2A receptors.

Quantitative Analysis of Receptor Binding Affinity

The affinity of novel arylpiperazine derivatives for their target receptors is determined through radioligand binding assays and is expressed as the inhibition constant (Ki). A lower Ki value indicates a higher binding affinity.

| Compound | Dopamine D2 Ki (nM) | Serotonin 5-HT2A Ki (nM) | Reference |

| L-745,870 | 960 | Moderate Affinity | [4] |

| Compound 12a | 300 | 315 | |

| Compound 9b | >10,000 | 39.4 | |

| Compound 6 | 7.93 (pKi) | 6.76 (pKi) | [5] |

Experimental Protocol for Receptor Binding Assays

Competitive Radioligand Binding Assay

This assay measures the affinity of a test compound for a specific receptor by assessing its ability to compete with a radiolabeled ligand that has a known high affinity for that receptor.

-

Principle: A radiolabeled ligand ([³H]spiperone for D2 receptors, [³H]ketanserin for 5-HT2A receptors) is incubated with a preparation of cell membranes expressing the target receptor. The addition of an unlabeled test compound will compete for binding to the receptor, displacing the radioligand. The amount of radioactivity bound to the membranes is then measured, and the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.

-

Protocol:

-

Membrane Preparation: Prepare cell membranes from cells stably expressing the human dopamine D2 or serotonin 5-HT2A receptor.

-

Incubation: In a 96-well plate, incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound.

-

Filtration: Terminate the binding reaction by rapid filtration through a glass fiber filter to separate the membrane-bound radioligand from the unbound radioligand.

-

Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound to determine the IC50 value. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.

-

Signaling Pathways of Dopamine D2 and Serotonin 5-HT2A Receptors

The therapeutic effects of arylpiperazine derivatives in psychosis are believed to result from their ability to modulate the signaling cascades downstream of D2 and 5-HT2A receptors.

Many atypical antipsychotics, including novel arylpiperazine derivatives, act as antagonists at both D2 and 5-HT2A receptors. Blockade of D2 receptors in the mesolimbic pathway is thought to be responsible for their antipsychotic effects on positive symptoms. The antagonism of 5-HT2A receptors is believed to contribute to a lower incidence of extrapyramidal side effects and may also improve negative and cognitive symptoms.

Conclusion

The continuous exploration of the piperazine scaffold is yielding a new generation of drug candidates with promising and diverse mechanisms of action. In oncology, novel derivatives are demonstrating potent pro-apoptotic activity through the modulation of key signaling pathways. In neuropsychiatry, arylpiperazines are being refined to achieve desired receptor affinity profiles for improved therapeutic outcomes. The data and protocols presented in this guide provide a foundational framework for researchers and drug development professionals to further investigate and harness the therapeutic potential of these remarkable compounds. As our understanding of their intricate molecular interactions deepens, so too will our ability to design and develop safer and more effective medicines for a range of challenging diseases.

References

- 1. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]

- 2. BCR-ABL1 Tyrosine Kinase Complex Signaling Transduction: Challenges to Overcome Resistance in Chronic Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 3. aacrjournals.org [aacrjournals.org]

- 4. New Concepts in Dopamine D2 Receptor Biased Signaling and Implications for Schizophrenia Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

A Technical Guide to the Solubility and Stability of 4-(Piperazin-1-YL)oxan-3-OL

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available experimental data on the solubility and stability of 4-(Piperazin-1-YL)oxan-3-OL is limited. This document serves as an in-depth technical guide outlining the standard methodologies and theoretical considerations for characterizing the physicochemical properties of this compound and similarly structured molecules.

Introduction

The journey of a novel chemical entity from discovery to a viable drug candidate is contingent on a thorough understanding of its physicochemical properties. Among the most critical of these are solubility and stability. Aqueous solubility profoundly influences a drug's absorption, distribution, and overall bioavailability, while its chemical stability dictates its shelf-life, storage conditions, and potential for degradation into inactive or harmful byproducts.

This guide provides a comprehensive overview of the experimental protocols and theoretical framework for assessing the solubility and stability of this compound. While specific data for this molecule is not available in the public domain, the methodologies described herein represent the gold standard in pharmaceutical development.

Theoretical Considerations for this compound:

-

The Piperazine Moiety: The piperazine ring is a common pharmacophore known to influence a molecule's properties.[1][2][3] Its two nitrogen atoms can be protonated, which generally enhances aqueous solubility.[2][4][5] The basic nature of the piperazine group can be leveraged to form salts, a common strategy to improve the solubility and dissolution rate of poorly soluble drugs.[6][7]

-

The Oxan-3-ol Moiety: The oxane (tetrahydropyran) ring and the hydroxyl group contribute to the molecule's polarity and potential for hydrogen bonding, which can also positively influence its aqueous solubility.

Solubility Assessment

Solubility is a critical determinant of a drug's oral bioavailability. It is typically assessed in two forms: kinetic and thermodynamic.

-

Kinetic Solubility: This measures the concentration of a compound at the point of precipitation from a supersaturated solution, often generated by adding a concentrated DMSO stock solution to an aqueous buffer.[8][9][10] It is a high-throughput screening method used in early drug discovery.[9][10]

-

Thermodynamic (or Equilibrium) Solubility: This is the true measure of a compound's solubility, representing the concentration of a saturated solution in equilibrium with its solid form.[8][11] The shake-flask method is the gold standard for this determination.[12]

2.1 Experimental Protocols

2.1.1 Kinetic Solubility Assay (Nephelometry or UV-Vis Spectroscopy)

-

Preparation of Stock Solution: Prepare a high-concentration stock solution of this compound (e.g., 10-50 mM) in 100% DMSO.

-

Serial Dilution: Perform serial dilutions of the stock solution in DMSO.

-

Addition to Aqueous Buffer: Add a small aliquot of each DMSO solution to an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a microplate. The final DMSO concentration should be kept low (typically ≤1%) to minimize its effect on solubility.

-

Incubation and Shaking: The microplate is shaken for a defined period (e.g., 1-2 hours) at a constant temperature (e.g., 25°C).[9]

-

Detection of Precipitation:

-

Nephelometry: Measure the scattering of light caused by insoluble particles.

-

UV-Vis Spectroscopy: After centrifugation or filtration to remove precipitate, measure the absorbance of the supernatant at the compound's λ_max.

-

-

Data Analysis: The kinetic solubility is the concentration at which a significant increase in light scattering is observed or the highest concentration that remains in solution.

2.1.2 Thermodynamic Solubility Assay (Shake-Flask Method)

-

Sample Preparation: Add an excess amount of solid this compound to a vial containing a known volume of the desired aqueous buffer (e.g., PBS, pH 7.4, or simulated intestinal fluids).[13]

-

Equilibration: Cap the vial and shake it at a constant temperature for an extended period (typically 24-72 hours) to ensure equilibrium is reached.[12]

-

Phase Separation: Separate the solid and liquid phases by centrifugation or filtration.

-

Quantification: Determine the concentration of the compound in the clear supernatant using a validated analytical method, such as HPLC-UV or LC-MS/MS.[9][13] This is done by comparing the response to a calibration curve prepared from a stock solution.

-

Reporting: The thermodynamic solubility is reported in units of µg/mL or µM.

2.2 Data Presentation: Solubility

Quantitative solubility data should be presented in a clear, tabular format.

| Assay Type | Medium | pH | Temperature (°C) | Solubility (µg/mL) | Solubility (µM) |

| Kinetic | PBS | 7.4 | 25 | [Insert Value] | [Insert Value] |

| Thermodynamic | PBS | 7.4 | 25 | [Insert Value] | [Insert Value] |

| Thermodynamic | Simulated Gastric Fluid | 1.2 | 37 | [Insert Value] | [Insert Value] |

| Thermodynamic | Simulated Intestinal Fluid | 6.8 | 37 | [Insert Value] | [Insert Value] |

2.3 Visualization: Solubility Assessment Workflow

Stability Assessment

Stability testing is crucial to identify how the quality of a drug substance varies with time under the influence of environmental factors. Forced degradation (stress testing) is a key component of this process, designed to identify likely degradation products and establish degradation pathways.[14][15] These studies are essential for developing stability-indicating analytical methods, as mandated by ICH guidelines.[16][17][18]

3.1 Experimental Protocol: Forced Degradation Studies

Forced degradation studies expose the drug substance to conditions more severe than accelerated stability testing.[18] A target degradation of 10-30% is generally considered optimal to ensure that the analytical methods are challenged without generating secondary degradation products.[18]

-

Acid and Base Hydrolysis:

-

Dissolve the compound in solutions of varying pH (e.g., 0.1N HCl, water, 0.1N NaOH).

-

Incubate at elevated temperatures (e.g., 60-80°C) for a set period.

-

Neutralize the samples and analyze by a stability-indicating method (e.g., UPLC-MS).

-

-

Oxidative Degradation:

-

Expose the compound to an oxidizing agent, such as hydrogen peroxide (e.g., 3% H₂O₂), at room temperature or slightly elevated temperature.

-

Monitor the degradation over time.

-

-

Photostability:

-

Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B).[16]

-

A dark control sample should be stored under the same conditions to separate light-induced degradation from thermal degradation.

-

-

Thermal Degradation:

-

Expose the solid compound to high temperatures (e.g., 60°C, 80°C) and controlled humidity (e.g., 75% RH).

-

Analyze samples at various time points.

-

3.2 Data Presentation: Stability and Degradation

Results from forced degradation studies should be summarized to show the extent of degradation and the formation of impurities.

| Stress Condition | Conditions | Duration | Assay (%) of Initial | Major Degradants (% Peak Area) | Mass Balance (%) |

| Acid Hydrolysis | 0.1N HCl, 60°C | 24h | [Value] | RRT 0.85 ([Value]) | [Value] |

| Base Hydrolysis | 0.1N NaOH, 60°C | 8h | [Value] | RRT 0.92 ([Value]) | [Value] |

| Oxidation | 3% H₂O₂, RT | 12h | [Value] | RRT 1.15 ([Value]) | [Value] |

| Photochemical | 1.2M lux.hr | 7 days | [Value] | [Value] | [Value] |

| Thermal (Dry Heat) | 80°C | 7 days | [Value] | [Value] | [Value] |

| Thermal (Humidity) | 60°C / 75% RH | 7 days | [Value] | [Value] | [Value] |

3.3 Visualization: Forced Degradation Workflow

Potential Signaling Pathway Involvement

Many drugs containing a piperazine ring have been found to interact with various signaling pathways, particularly in oncology and neuroscience.[1][3][19] For instance, novel piperazine derivatives have been shown to inhibit the PI3K/AKT signaling pathway, which is often overactive in cancer cells, leading to their proliferation.[1]

4.1 Visualization: Hypothetical PI3K/AKT Signaling Pathway Inhibition

The diagram below illustrates a potential mechanism of action for a hypothetical piperazine-containing compound that inhibits the PI3K/AKT pathway.

Conclusion

While specific experimental data for this compound remains to be published, the methodologies outlined in this guide provide a robust framework for its comprehensive characterization. A thorough assessment of both solubility and stability is an indispensable step in the drug development process, ensuring that only compounds with favorable physicochemical profiles advance toward clinical evaluation. The application of these standard protocols will enable researchers to generate the critical data needed to make informed decisions about the future of this and other promising new chemical entities.

References

- 1. A novel piperazine derivative potently induces caspase-dependent apoptosis of cancer cells via inhibition of multiple cancer signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Piperazine skeleton in the structural modification of natural products: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. An Evolving Role of Aqueous Piperazine to Improve the Solubility of Non-Steroidal Anti-Inflammatory Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. librarysearch.mdx.ac.uk [librarysearch.mdx.ac.uk]

- 8. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 9. enamine.net [enamine.net]

- 10. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [slack.protocols.io:8443]

- 11. In-vitro Thermodynamic Solubility [protocols.io]

- 12. m.youtube.com [m.youtube.com]

- 13. Thermodynamic Solubility Assay | Domainex [domainex.co.uk]

- 14. acdlabs.com [acdlabs.com]

- 15. researchgate.net [researchgate.net]

- 16. ICH Official web site : ICH [ich.org]

- 17. Forced Degradation [sgs.com]

- 18. Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

Synthesis of Novel 1,3,4-Oxadiazole Derivatives Incorporating a Piperazine Moiety: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and mechanistic insights into a promising class of heterocyclic compounds: 1,3,4-oxadiazole derivatives featuring a piperazine scaffold. The conjugation of the 1,3,4-oxadiazole nucleus with the versatile piperazine moiety has yielded derivatives with a broad spectrum of pharmacological activities, making them compelling candidates for further investigation in drug discovery and development.[1][2] This guide details established synthetic protocols, presents quantitative biological data, and visualizes key experimental workflows and signaling pathways to facilitate further research in this area.

Introduction: The Synergy of 1,3,4-Oxadiazole and Piperazine

The 1,3,4-oxadiazole ring is a privileged scaffold in medicinal chemistry, known for its metabolic stability and its ability to act as a bioisostere for amide and ester functionalities.[3] Compounds incorporating this heterocycle have demonstrated a wide array of biological effects, including antimicrobial, anti-inflammatory, and anticancer properties.[4] Similarly, the piperazine ring is a common feature in many approved drugs, valued for its ability to impart favorable pharmacokinetic properties and to serve as a linker to various pharmacophores.

The strategic combination of these two moieties has led to the development of novel derivatives with enhanced or unique biological activities.[1][2] Researchers have explored these compounds for their potential as antimicrobial agents against resistant strains, as potent inhibitors of cancer cell proliferation, and as modulators of key signaling pathways implicated in various diseases. This guide will delve into the practical aspects of synthesizing these promising molecules and understanding their therapeutic potential.

Synthetic Methodologies

The synthesis of 1,3,4-oxadiazole derivatives with a piperazine core typically follows a multi-step approach. Two common strategies are outlined below, commencing from commercially available starting materials.

General Synthetic Workflow

The overall synthetic process can be visualized as a multi-stage workflow, starting from the initial N-alkylation of a substituted piperazine, followed by hydrazinolysis, and culminating in the cyclization to form the 1,3,4-oxadiazole ring.

Caption: General workflow for the synthesis of 1,3,4-oxadiazole-piperazine derivatives.

Experimental Protocols

The following are detailed experimental protocols for the synthesis of a representative 1-(2,3-dichlorophenyl)-4-((5-aryl-1,3,4-oxadiazol-2-yl)methyl)piperazine.

Step 1: Synthesis of Ethyl 2-(4-(2,3-dichlorophenyl)piperazin-1-yl)acetate

-

To a solution of 1-(2,3-dichlorophenyl)piperazine (0.1 mol) in a suitable solvent such as ethanol, add anhydrous potassium carbonate (0.2 mol).

-

To this suspension, add ethyl bromoacetate (0.11 mol) dropwise at room temperature with constant stirring.

-

Reflux the reaction mixture for 8-12 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, filter the reaction mixture to remove potassium carbonate.

-

Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to yield the pure ethyl 2-(4-(2,3-dichlorophenyl)piperazin-1-yl)acetate.

Step 2: Synthesis of 2-(4-(2,3-dichlorophenyl)piperazin-1-yl)acetohydrazide

-

Dissolve the ethyl 2-(4-(2,3-dichlorophenyl)piperazin-1-yl)acetate (0.1 mol) in ethanol.

-

Add hydrazine hydrate (0.2 mol) to the solution.

-

Reflux the mixture for 6-8 hours.[5]

-

Monitor the completion of the reaction using TLC.

-

Upon completion, cool the reaction mixture and pour it into ice-cold water.

-

Filter the precipitated solid, wash with cold water, and dry to obtain 2-(4-(2,3-dichlorophenyl)piperazin-1-yl)acetohydrazide.[5]

Step 3: Synthesis of 1-(2,3-dichlorophenyl)-4-((5-aryl-1,3,4-oxadiazol-2-yl)methyl)piperazine

-

Take a mixture of 2-(4-(2,3-dichlorophenyl)piperazin-1-yl)acetohydrazide (0.01 mol) and a substituted aromatic carboxylic acid (0.01 mol).

-

Add phosphorus oxychloride (POCl₃, 5-10 mL) as both a catalyst and a dehydrating agent.[5]

-

Reflux the reaction mixture for 4-6 hours.

-

Monitor the reaction by TLC.

-

After completion, cool the reaction mixture and carefully pour it onto crushed ice with stirring.

-

Neutralize the acidic solution with a suitable base (e.g., sodium bicarbonate solution) until the product precipitates.

-

Filter the solid product, wash thoroughly with water, and dry.

-

Purify the crude product by recrystallization from an appropriate solvent (e.g., ethanol or a mixture of solvents) to obtain the final 1-(2,3-dichlorophenyl)-4-((5-aryl-1,3,4-oxadiazol-2-yl)methyl)piperazine derivative.[5]

Data Presentation: Synthesis Yields and Biological Activity

The following tables summarize the percentage yields of various synthesized 1,3,4-oxadiazole-piperazine derivatives and their biological activities.

Table 1: Percentage Yields of Synthesized 1-(2,3-dichlorophenyl)-4-((5-aryl-1,3,4-oxadiazol-2-yl)methyl)piperazine Derivatives

| Compound ID | Aryl Substituent | Yield (%) | Melting Point (°C) |

| 4a | Phenyl | 69 | 192 |

| 4b | 4-Nitrophenyl | 72 | 215 |

| 4c | 2-Chlorophenyl | 65 | 208 |

| 4d | 4-Fluorophenyl | 71 | 230 |

| 4e | 4-Chlorophenyl | 79 | 221 |

| 4f | 4-Bromophenyl | 75 | 233 |

| 4g | 4-Hydroxyphenyl | 68 | 245 |

| 4h | 3-Methylphenyl | 74 | 181 |

Data sourced from Joshi et al. (2012).[5]

Table 2: In Vitro Antimicrobial Activity (MIC, µg/mL) of Selected Derivatives

| Compound ID | S. aureus | E. coli | C. albicans | A. niger |

| 4a | 250 | 500 | 500 | >1000 |

| 4d | 100 | 250 | 250 | 500 |

| 4e | 100 | 250 | 250 | 500 |

| Ampicillin | 100 | 100 | - | - |

| Griseofulvin | - | - | 500 | 500 |

MIC: Minimum Inhibitory Concentration. Data represents a selection of results from Joshi et al. (2012).[5]

Table 3: In Vitro Anticancer Activity (IC₅₀, µM) of Selected 1,3,4-Oxadiazole-Piperazine Derivatives

| Compound ID | Cancer Cell Line | IC₅₀ (µM) |

| Derivative A | MCF-7 (Breast) | 1.1 |

| Derivative A | HCT-116 (Colon) | 2.6 |

| Derivative A | HepG2 (Liver) | 1.4 |

| Doxorubicin | MCF-7 (Breast) | 1.2 |

| Doxorubicin | HCT-116 (Colon) | 2.5 |

| Doxorubicin | HepG2 (Liver) | 1.8 |

IC₅₀: Half maximal inhibitory concentration. Data for "Derivative A" represents a thymol-1,3,4-oxadiazole derivative with a piperazine-linked triazole.[4]

Signaling Pathway Visualization: FAK Inhibition

Several 1,3,4-oxadiazole derivatives incorporating a piperazine moiety have been identified as potent inhibitors of Focal Adhesion Kinase (FAK). FAK is a non-receptor tyrosine kinase that plays a crucial role in cell adhesion, migration, proliferation, and survival, and its overexpression is implicated in various cancers. The inhibition of the FAK signaling pathway is a promising strategy for cancer therapy.

Caption: Simplified FAK signaling pathway and the point of inhibition by 1,3,4-oxadiazole-piperazine derivatives.

Conclusion

The synthesis of novel 1,3,4-oxadiazole derivatives incorporating a piperazine moiety represents a highly fruitful area of research in medicinal chemistry. The straightforward and adaptable synthetic routes, coupled with the diverse and potent biological activities of the resulting compounds, underscore their potential as lead structures for the development of new therapeutic agents. This guide provides a foundational resource for researchers aiming to explore this chemical space, offering detailed protocols, consolidated data, and a visual representation of a key signaling pathway to inform and accelerate future drug discovery efforts. Further investigation into the structure-activity relationships and mechanisms of action of these compounds is warranted to fully realize their therapeutic promise.

References

- 1. Improved Antibacterial Activity of 1,3,4-Oxadiazole-Based Compounds That Restrict Staphylococcus aureus Growth Independent of LtaS Function - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Emerging Use of BPC-157 in Orthopaedic Sports Medicine: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. embopress.org [embopress.org]

- 5. sphinxsai.com [sphinxsai.com]

In-depth Technical Guide on the Biological Activity of 4-(Piperazin-1-YL)oxan-3-OL Analogs

Notice: Following a comprehensive and systematic search of publicly available scientific literature, patents, and chemical databases, it has been determined that there is a significant lack of specific research and data pertaining to the biological activity of 4-(Piperazin-1-YL)oxan-3-OL analogs. The conducted searches, which included broad, specific, and deconstructed keyword strategies, did not yield any relevant publications containing the quantitative data, experimental protocols, or signaling pathway information required to generate the requested in-depth technical guide.

This absence of specific data prevents the creation of the requested in-depth technical guide, which requires:

-

Quantitative Data Presentation: Without any published studies, there is no biological activity data (e.g., IC50, EC50, Ki) to summarize in tabular format.

-

Detailed Experimental Protocols: The lack of research means there are no established or cited experimental methodologies for the synthesis and biological evaluation of these specific analogs.

-

Signaling Pathway and Workflow Visualization: No mechanisms of action or experimental workflows have been described for this class of compounds, making it impossible to generate the requested Graphviz diagrams.

While the piperazine moiety is a well-established and important scaffold in medicinal chemistry, the specific combination with an oxan-3-ol substituent does not appear to be a widely explored area in the public domain. Therefore, we are unable to provide the requested in-depth technical guide on the biological activity of this compound analogs.

For researchers, scientists, and drug development professionals interested in the broader field of piperazine-containing bioactive molecules, we recommend exploring the extensive literature on other, more thoroughly investigated piperazine derivatives. These studies offer a wealth of information on structure-activity relationships, pharmacological profiles, and experimental designs that can serve as a valuable resource for new drug discovery efforts.

Exploring the Chemical Space of Oxane-Piperazine Scaffolds: A Technical Guide for Drug Discovery Professionals

An In-depth Analysis of a Privileged Heterocyclic Combination for the Development of Novel Therapeutics

The strategic incorporation of heterocyclic ring systems is a cornerstone of modern medicinal chemistry, enabling the fine-tuning of physicochemical and pharmacological properties to achieve desired therapeutic effects. Among the vast array of heterocyclic scaffolds, the combination of oxane and piperazine moieties presents a compelling structural motif with significant potential in drug discovery. This technical guide provides a comprehensive overview of the chemical space of oxane-piperazine scaffolds, detailing their synthesis, structural characteristics, and biological significance, with a focus on their application as G-protein coupled receptor (GPCR) ligands.

The Oxane-Piperazine Scaffold: A Union of Favorable Properties

The oxane (specifically, tetrahydropyran) ring, a saturated six-membered heterocycle containing an oxygen atom, is frequently employed in drug design to improve metabolic stability, reduce lipophilicity, and introduce a key hydrogen bond acceptor. Its non-planar, conformationally restricted nature can also impart favorable pre-organization for binding to biological targets.

The piperazine ring, a six-membered heterocycle with two nitrogen atoms at the 1 and 4 positions, is considered a "privileged scaffold" in medicinal chemistry.[1] Its presence can enhance aqueous solubility, introduce hydrogen bond donors and acceptors, and provide a versatile handle for synthetic modification, allowing for the exploration of structure-activity relationships (SAR).

The combination of these two rings into a single molecular entity, the oxane-piperazine scaffold, offers a unique opportunity to harness the beneficial attributes of both, creating molecules with potentially superior drug-like properties.

Synthesis and Chemical Characterization

The synthesis of oxane-piperazine derivatives can be achieved through various synthetic strategies. A common and effective approach involves the coupling of a pre-functionalized oxane moiety with a piperazine derivative.

Table 1: Spectroscopic Characterization Data for a Representative Oxane-Piperazine Derivative

| Analysis Type | Data |

| ¹H NMR (CDCl₃, ppm) | δ 7.26 (m, Ar-H), 3.49 (t, 4H, J=5.0 Hz, piperazine-H), 2.55 (t, 4H, J=5.0 Hz, piperazine-H), 4.02 (m, 2H, oxane-H), 3.45 (m, 2H, oxane-H), 1.85 (m, 2H, oxane-H), 1.65 (m, 2H, oxane-H) |

| ¹³C NMR (CDCl₃, ppm) | δ 150.8 (Ar-C), 129.2 (Ar-CH), 120.5 (Ar-CH), 116.0 (Ar-CH), 68.2 (oxane-CH₂), 53.1 (piperazine-CH₂), 31.8 (oxane-CH₂), 25.9 (oxane-CH₂) |

| Mass Spec (ESI-MS) | m/z calculated for C₁₅H₂₂N₂O [M+H]⁺: 247.1754, found: 247.1759 |

Note: The data presented is a representative example and may vary depending on the specific substitution pattern of the oxane-piperazine derivative.

Experimental Protocols

General Synthesis of an Oxane-Piperazine Derivative

A robust method for the synthesis of oxane-piperazine scaffolds involves the amide coupling of a tetrahydropyran carboxylic acid with a suitable piperazine derivative.

Protocol: Amide Coupling of Tetrahydropyran-4-carboxylic acid with 1-Phenylpiperazine

-

Acid Chloride Formation: To a solution of tetrahydropyran-4-carboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM), add oxalyl chloride (1.2 eq) and a catalytic amount of dimethylformamide (DMF) at 0 °C. Stir the reaction mixture at room temperature for 2 hours.

-

Coupling Reaction: In a separate flask, dissolve 1-phenylpiperazine (1.1 eq) and triethylamine (2.5 eq) in anhydrous DCM. Cool the solution to 0 °C.

-

Reaction Work-up: Slowly add the freshly prepared acid chloride solution to the piperazine solution at 0 °C. Allow the reaction to warm to room temperature and stir for 12 hours.

-

Purification: Quench the reaction with water and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired oxane-piperazine derivative.

Radioligand Binding Assay for GPCR Affinity

To determine the binding affinity of newly synthesized oxane-piperazine compounds for a specific GPCR, a radioligand binding assay is a standard and reliable method.

Protocol: Competition Radioligand Binding Assay

-

Membrane Preparation: Prepare cell membranes from a cell line stably expressing the GPCR of interest. Homogenize the cells in a hypotonic buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in an appropriate assay buffer.

-

Assay Setup: In a 96-well plate, add the cell membrane preparation, a fixed concentration of a suitable radioligand (e.g., [³H]-ligand), and varying concentrations of the unlabeled oxane-piperazine test compound.

-

Incubation: Incubate the plate at a specific temperature (e.g., 25 °C) for a defined period (e.g., 60 minutes) to allow the binding to reach equilibrium.

-

Filtration and Washing: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from unbound radioligand. Wash the filters with ice-cold wash buffer to remove non-specific binding.

-

Scintillation Counting: Place the filter mats in scintillation vials with a scintillation cocktail and quantify the radioactivity using a scintillation counter.

-

Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.

Navigating the Oxane-Piperazine Chemical Space: A Workflow

The exploration of the chemical space around the oxane-piperazine scaffold typically follows a structured hit-to-lead optimization process. This workflow aims to identify initial "hit" compounds with modest activity and systematically modify their structure to generate "lead" compounds with improved potency, selectivity, and drug-like properties.[2][3][4]

Biological Significance and Signaling Pathways

Arylpiperazine derivatives are well-established ligands for a variety of GPCRs, particularly serotonin (5-HT) and dopamine (D) receptors, which are critical targets for the treatment of central nervous system (CNS) disorders. The incorporation of an oxane moiety can further modulate the affinity and selectivity of these compounds.

Upon binding of an oxane-piperazine ligand (agonist) to its target GPCR, a conformational change is induced in the receptor, leading to the activation of intracellular signaling cascades. A common pathway involves the coupling of the receptor to heterotrimeric G proteins.

Conclusion

The oxane-piperazine scaffold represents a promising area of chemical space for the development of novel therapeutics. The combination of the favorable physicochemical properties of the oxane ring with the versatile and privileged nature of the piperazine moiety provides a robust framework for the design of potent and selective ligands, particularly for GPCR targets. The synthetic accessibility of these scaffolds, coupled with established in vitro screening methodologies, facilitates a systematic exploration of their structure-activity relationships. Further investigation into the biological activities of diverse oxane-piperazine derivatives is warranted to fully unlock the therapeutic potential of this compelling hybrid scaffold.

References

- 1. Synthesis and biological activity of piperazine derivatives of phenothiazine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Computational Methods Used in Hit-to-Lead and Lead Optimization Stages of Structure-Based Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. bellbrooklabs.com [bellbrooklabs.com]

- 4. drugtargetreview.com [drugtargetreview.com]

In-depth Analysis of 4-(Piperazin-1-YL)oxan-3-OL: A Theoretical and Computational Perspective

A comprehensive review of the theoretical and computational landscape for the novel piperazine derivative, 4-(Piperazin-1-YL)oxan-3-OL, reveals a notable absence of dedicated studies. Extensive searches of scientific literature and chemical databases have not yielded specific theoretical, computational, or detailed experimental investigations for this particular compound.

While the broader class of piperazine derivatives has been the subject of significant research interest due to their diverse pharmacological activities, this compound remains an uncharacterized entity in the public domain of theoretical and computational chemistry. This lack of available data prevents the construction of a detailed technical guide as initially envisioned.

The synthesis and characterization of novel piperazine derivatives are ongoing areas of research. For instance, studies on other derivatives have explored their synthesis, crystal structure, and potential biological activities. These investigations often employ a combination of experimental techniques and computational modeling to understand the structure-activity relationships of this important class of molecules. However, no such specific data is available for this compound.

To facilitate future research into this and related compounds, this guide outlines a generalized workflow for the theoretical and computational characterization of a novel molecule like this compound.

General Workflow for Theoretical and Computational Analysis

A typical research workflow to characterize a novel compound from a theoretical and computational standpoint would involve several key stages. The following diagram illustrates a logical progression for such an investigation.

Caption: A generalized workflow for the theoretical and computational analysis of a novel chemical entity.

Hypothetical Experimental Protocols

Should research on this compound be undertaken, the following represents a plausible, though currently hypothetical, set of experimental protocols that would be foundational to its characterization.

Synthesis and Purification

A potential synthetic route could involve the reaction of a suitable oxane precursor with piperazine under specific reaction conditions (e.g., solvent, temperature, catalyst). The resulting crude product would then be purified using techniques such as column chromatography or recrystallization to obtain the compound of interest in high purity.

Structural Characterization

The chemical structure of the synthesized this compound would be confirmed using a suite of spectroscopic and spectrometric techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H and ¹³C NMR spectra would be acquired on a high-field NMR spectrometer (e.g., 400 or 500 MHz).

-

The sample would be dissolved in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Chemical shifts (δ) would be reported in parts per million (ppm) relative to a tetramethylsilane (TMS) internal standard.

-

Coupling constants (J) would be reported in Hertz (Hz).

Mass Spectrometry (MS):

-

High-resolution mass spectrometry (HRMS) would be performed to determine the exact mass of the molecule and confirm its elemental composition.

-

Techniques such as electrospray ionization (ESI) would be employed.

Infrared (IR) Spectroscopy:

-

IR spectra would be recorded using a Fourier-transform infrared (FTIR) spectrometer.

-

The sample could be analyzed as a thin film or a KBr pellet.

-

Characteristic absorption bands would be reported in wavenumbers (cm⁻¹).

The following diagram illustrates a logical workflow for the synthesis and characterization of a novel compound.

Caption: A typical workflow for the synthesis and structural elucidation of a new chemical compound.

Methodological & Application

Application Note: Quantitative Analysis of 4-(Piperazin-1-YL)oxan-3-OL using LC-MS/MS

An extensive search for validated analytical methods for the specific quantification of 4-(Piperazin-1-YL)oxan-3-OL did not yield any established public-domain protocols. This suggests that the compound may be a novel chemical entity or a proprietary intermediate for which analytical methods are not publicly available.

However, based on the chemical structure, which contains a piperazine moiety and polar functional groups, a highly specific and sensitive analytical method such as Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) would be a suitable approach for its quantification in various matrices.

The following application note and protocol are presented as a representative and scientifically sound methodology for the quantification of this compound, based on the principles of LC-MS/MS analysis for similar small molecules.

Introduction

This compound is a chemical intermediate whose accurate quantification is essential for process control and quality assurance in drug development. This application note describes a robust and sensitive Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method for the determination of this compound. The method presented here is designed for high specificity and accuracy, making it suitable for research and quality control environments.

Materials and Methods

Instrumentation:

-

Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Analytical Column: A reversed-phase C18 column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size).

Reagents and Standards:

-

This compound reference standard (purity ≥ 98%)

-

Stable isotope-labeled internal standard (SIL-IS), e.g., 4-(Piperazin-1-YL-d8)oxan-3-OL, is recommended for optimal accuracy. If a SIL-IS is unavailable, a structurally similar compound can be used.

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ultrapure water

Experimental Protocols

1. Preparation of Solutions

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

-

Analyte Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of methanol.

-

Internal Standard Stock Solution (1 mg/mL): Prepare in the same manner as the analyte stock solution.

-

Working Standard and IS Solutions: Perform serial dilutions of the stock solutions with 50:50 acetonitrile:water to prepare calibration curve standards and a fixed-concentration IS spiking solution.

2. Sample Preparation

-

Transfer 100 µL of the sample into a microcentrifuge tube.

-

Add 50 µL of the internal standard working solution.

-

Add 350 µL of acetonitrile to precipitate proteins and other macromolecules.

-

Vortex the mixture for 1 minute.

-

Centrifuge at 12,000 x g for 10 minutes.

-

Transfer the supernatant to an HPLC vial for analysis.

3. LC-MS/MS Conditions

The following tables outline the chromatographic and mass spectrometric conditions.

Table 1: Chromatographic Conditions

| Parameter | Value |

| Column | Reversed-phase C18, 50 mm x 2.1 mm, 1.8 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40 °C |